![molecular formula C22H24N4OS B2628816 N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide CAS No. 689267-16-1](/img/no-structure.png)

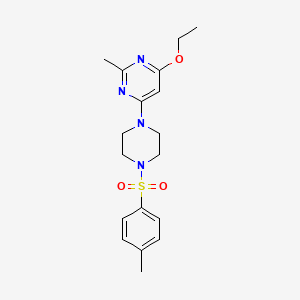

N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide is a quinazoline derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

科学的研究の応用

Synthesis and Building Blocks for Further Chemical Reactions Research on compounds structurally related to N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide has primarily focused on their synthesis for use as building blocks in chemical reactions. For instance, N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide and its derivatives have been synthesized as novel peptidomimetic building blocks from N-(4-oxocyclohexyl)acetamide, indicating a potential for diverse biological applications through further chemical modifications (Marinko et al., 2000).

Pesticidal and Antibacterial Activities Some derivatives have shown significant pesticidal, insecticidal, and anti-acetylcholinesterase activities, suggesting their potential use in agricultural and pest management applications. For example, certain substituted 3H-quinazolin-4-one derivatives exhibited these activities, highlighting the chemical's versatility beyond mere synthetic interest (Misra & Gupta, 1982).

Structural and Property Investigation Further research into isoquinoline derivatives related to the compound of interest reveals their ability to form crystalline solids and gels upon treatment with mineral acids. This property is crucial for developing new materials with potential applications in drug delivery systems and materials science (Karmakar et al., 2007).

Phosphodiesterase Inhibitor Comparison The efficacy of related compounds as phosphodiesterase inhibitors has been compared with established inhibitors like enoximone, indicating their potential therapeutic benefits in cardiovascular diseases. This comparison provides insights into their pharmacological value and further development as therapeutic agents (Schröder et al., 1994).

Anticancer and Antibacterial Activities A notable aspect of related compounds is their anticancer and antibacterial activities. For instance, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides have shown promising in vitro anticancer and antibacterial activities, highlighting their potential in developing new cancer therapies and antibacterial agents (Berest et al., 2011).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide involves the reaction of 2-chloro-N-cyclohexyl-N-(4-nitrophenyl)acetamide with 2-mercapto-4-(4-aminophenyl)quinazoline, followed by reduction of the nitro group and subsequent cyclization to form the final product.", "Starting Materials": [ "2-chloro-N-cyclohexyl-N-(4-nitrophenyl)acetamide", "2-mercapto-4-(4-aminophenyl)quinazoline" ], "Reaction": [ "Step 1: Reaction of 2-chloro-N-cyclohexyl-N-(4-nitrophenyl)acetamide with 2-mercapto-4-(4-aminophenyl)quinazoline in the presence of a base such as potassium carbonate in DMF at elevated temperature to form N-cyclohexyl-2-[4-[(2-mercapto-1H-quinazolin-4-yl)amino]phenyl]acetamide.", "Step 2: Reduction of the nitro group in N-cyclohexyl-2-[4-[(2-mercapto-1H-quinazolin-4-yl)amino]phenyl]acetamide using a reducing agent such as iron powder in acetic acid to form N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide.", "Step 3: Cyclization of N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide using a cyclization agent such as trifluoroacetic acid to form the final product, N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide." ] } | |

| 689267-16-1 | |

分子式 |

C22H24N4OS |

分子量 |

392.52 |

IUPAC名 |

N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide |

InChI |

InChI=1S/C22H24N4OS/c27-20(23-16-6-2-1-3-7-16)14-15-10-12-17(13-11-15)24-21-18-8-4-5-9-19(18)25-22(28)26-21/h4-5,8-13,16H,1-3,6-7,14H2,(H,23,27)(H2,24,25,26,28) |

InChIキー |

FIJXITWWUGUIDN-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)NC3=NC(=S)NC4=CC=CC=C43 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2628733.png)

![N-[1-(5-Phenyl-1,3-oxazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2628736.png)

![2-chloro-N-[4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2628738.png)

![2-(7-Methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2628739.png)

![2-((3-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2628740.png)

![Tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate;hydrochloride](/img/structure/B2628749.png)

![2,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2628751.png)

![3-(2-fluorobenzyl)-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2628752.png)

![4-(2,4-Dichlorobenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2628756.png)